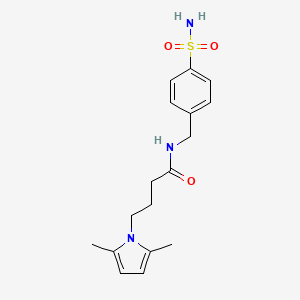

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide

Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide is a synthetic organic compound characterized by a central butanamide backbone. Key structural features include:

- Pyrrole moiety: A 2,5-dimethyl-substituted pyrrole ring attached to the butanamide chain. Pyrroles are aromatic heterocycles known for their electron-rich properties, which may influence binding interactions in biological systems.

- Sulfamoylbenzyl group: The N-terminus of the butanamide is linked to a benzyl group bearing a sulfamoyl (SO₂NH₂) substituent. Sulfonamides are classic pharmacophores in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) or antibacterial activity.

- Physicochemical properties: The compound’s logP (estimated via computational models) suggests moderate lipophilicity, balanced by the polar sulfamoyl group. The pyrrole and sulfonamide groups may enhance solubility in polar solvents.

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13-5-6-14(2)20(13)11-3-4-17(21)19-12-15-7-9-16(10-8-15)24(18,22)23/h5-10H,3-4,11-12H2,1-2H3,(H,19,21)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDGLKFFDJERIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a pyrrole ring substituted with a sulfamoyl group and a butanamide chain, which may contribute to its biological activity.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of 2,5-dimethylpyrrole with appropriate sulfonyl and acyl derivatives. The synthesis pathway allows for the modification of substituents to enhance biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar pyrrole derivatives. For instance, a series of compounds derived from 4-(2,5-dimethyl-1H-pyrrol-1-yl) were evaluated for their effectiveness against various bacterial strains. The results indicated that several derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antitubercular Activity

In addition to antibacterial effects, certain derivatives of the compound demonstrated promising antitubercular activity. A molecular docking study suggested that these compounds interact effectively with the active sites of enzymes involved in bacterial metabolism, potentially leading to their effectiveness against Mycobacterium tuberculosis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are critical in bacterial folate synthesis and fatty acid biosynthesis pathways, respectively. The synthesized compounds showed appreciable inhibition rates, indicating their potential as therapeutic agents in treating bacterial infections .

Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Synthesis and antibacterial testing | Several derivatives showed significant activity against S. aureus and E. coli. |

| Study 2 | Molecular docking analysis | Compounds exhibited strong binding interactions with DHFR and enoyl ACP reductase. |

| Study 3 | Antitubercular evaluation | Some derivatives demonstrated effective inhibition against M. tuberculosis. |

The proposed mechanism for the biological activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the inhibition of key metabolic pathways in bacteria. By targeting DHFR and enoyl ACP reductase, the compound disrupts folate metabolism and fatty acid synthesis, which are essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the literature to highlight functional group variations and their implications.

Table 1: Structural and Functional Comparison

Key Observations

Pyrrole vs. Pyrazole vs. Pyridine: The target compound’s pyrrole ring offers distinct electronic properties compared to the pyrazole in Compound 25. Compound 27’s pyridine sulfonamide may confer stronger acidity (lower pKa) to the sulfonamide group, influencing enzyme inhibition potency.

Sulfonamide Variations :

- The target compound’s 4-sulfamoylbenzyl group is structurally simpler than Compound 27’s 3-pyridinesulfonamide , which could affect solubility and membrane permeability.

- The chlorophenyl carbamoyl group in Compound 27 introduces halogen-based hydrophobicity, possibly extending half-life in vivo .

Steric and Stereochemical Considerations :

- Compounds m, n, and o () feature stereochemically complex backbones and tetrahydro-pyrimidinyl groups, which are absent in the target compound. These motifs are typical in peptidomimetic drugs targeting proteases or GPCRs .

Synthetic Feasibility: The target compound’s linear butanamide chain and pyrrole moiety suggest straightforward synthesis via amide coupling and heterocyclic alkylation. In contrast, Compounds m, n, and o require advanced stereocontrol, as noted in pharmacopeial purity standards .

Research Implications and Limitations

- Structural Insights : The absence of crystallographic data for the target compound (e.g., via SHELX refinement ) limits direct comparison of conformational stability.

- Activity Gaps : While sulfonamide derivatives are well-studied, the unique pyrrole-butanamide hybrid in the target compound warrants empirical evaluation of its biological activity and ADMET profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.